3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring structure that combines a triazole ring with a pyridine ring, making it a valuable scaffold in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-methylpyridine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which then undergoes cyclization with sodium azide to yield the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares a similar triazole-pyridine fused ring structure but lacks the carboxylic acid group.
Thiazolopyridine: Contains a thiazole ring fused with a pyridine ring, differing in the heteroatom composition.
Pyrazolopyridine: Features a pyrazole ring fused with a pyridine ring, offering different electronic properties.
Uniqueness
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which enhances its solubility and reactivity. This uniqueness makes it a versatile scaffold for designing novel compounds with diverse biological activities .
Properties
IUPAC Name |
3-methyltriazolo[4,5-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-5(9-10-11)2-4(3-8-6)7(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFVDLJZCYHXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182724 | |
Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-58-9 | |
Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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